2-Iodobenzenecarboximidamide
Description
2-Iodobenzenecarboximidamide (IUPAC: 2-iodobenzene-1-carboximidamide) is a substituted benzamide derivative characterized by an iodine atom at the ortho position and a carboximidamide functional group. This compound is of interest in medicinal and synthetic chemistry due to the unique electronic and steric effects imparted by the iodine substituent. The iodine atom enhances electrophilic aromatic substitution reactivity and may contribute to applications in radiopharmaceuticals or as a precursor in cross-coupling reactions.
Properties
IUPAC Name |
2-iodobenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H3,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDNHLNXBCLOOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=N)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80411211 | |
| Record name | 2-iodobenzenecarboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80411211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885953-16-2 | |
| Record name | 2-iodobenzenecarboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80411211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodobenzenecarboximidamide typically involves the iodination of benzenecarboximidamide. One common method is the Sandmeyer reaction, where benzenecarboximidamide is first diazotized using sodium nitrite and hydrochloric acid, followed by the introduction of iodine using potassium iodide. The reaction conditions generally require a controlled temperature to ensure the stability of the diazonium intermediate.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and improving the overall purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2-Iodobenzenecarboximidamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the carboximidamide group can yield primary amines.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or amines in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution: Products include substituted benzenes with various functional groups.
Oxidation: Products include benzoic acid derivatives.
Reduction: Products include primary amines.
Scientific Research Applications
2-Iodobenzenecarboximidamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Iodobenzenecarboximidamide exerts its effects depends on its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to various enzymes or receptors. The carboximidamide group can form hydrogen bonds, further stabilizing interactions with biological targets. These interactions can modulate biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The key structural analogs of 2-Iodobenzenecarboximidamide include:
- 2-Aminobenzamides: Feature an amino (-NH₂) group at the ortho position instead of iodine.
- 2-Chloro-6-iodobenzamide : Contains both chloro and iodo substituents, offering dual halogen effects.
- 2-Amino-4,6-dimethoxy-benzamide: Substituted with methoxy (-OCH₃) groups and an amino moiety.
Table 1: Comparative Properties of this compound and Analogs
Physicochemical Properties
- Solubility: The carboximidamide group increases polarity, enhancing aqueous solubility compared to simple benzamides. However, the bulky iodine atom may reduce solubility in non-polar solvents, a trend observed in halogenated analogs like 2-Chloro-6-iodobenzamide .
- Melting Points: Halogen substitution generally elevates melting points due to increased molecular symmetry and intermolecular halogen bonding. For example, 2-Chloro-6-iodobenzamide has a higher reported melting point (>200°C) than 2-Aminobenzamide (~160°C) .
Research Findings and Challenges
- Contradictions in Reactivity : While iodine typically enhances EAS reactivity, steric hindrance in ortho-substituted derivatives like this compound may limit accessibility to reactive sites compared to para-substituted analogs.
- Synthetic Challenges: High-purity synthesis of iodinated benzamides (e.g., 97% purity for 2-Chloro-6-iodobenzamide ) requires stringent control of reaction conditions, increasing production costs relative to non-halogenated analogs.
Biological Activity
2-Iodobenzenecarboximidamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of compounds known as amidines. Its chemical structure can be represented as follows:
- Molecular Formula : C7H7I N2
- Molecular Weight : 218.05 g/mol
The presence of the iodine atom in the benzene ring is significant as it may enhance the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Studies suggest that amidines can function as inhibitors of specific enzymes involved in cellular signaling pathways, which may lead to antitumor and antimicrobial effects.
Key Mechanisms Include:
- Enzyme Inhibition : Compounds with amidine structures have shown potential in inhibiting enzymes such as proteases and kinases, which are crucial in cancer progression.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains.
Biological Activity Data Table
The following table summarizes the biological activity data of this compound compared to related compounds:
| Compound | IC50 (μM) against A549 Cell Line | Antimicrobial Activity | Notes |
|---|---|---|---|
| This compound | 5.13 ± 0.97 | Moderate | Effective against lung cancer cells |
| 4-Bromo-2-iodobenzenecarboximidamide | 6.75 ± 0.19 | High | Higher activity observed in 2D assays |
| Doxorubicin | 1.31 ± 0.11 | N/A | Standard chemotherapy agent |
Case Study 1: Antitumor Activity
A study conducted on the antitumor effects of various amidine derivatives, including this compound, demonstrated significant cytotoxicity against lung cancer cell lines (A549, HCC827, NCI-H358). The compound exhibited an IC50 value of approximately 5.13 μM against A549 cells, indicating potent antitumor activity. The study highlighted that amidine derivatives showed higher efficacy in two-dimensional (2D) cultures compared to three-dimensional (3D) cultures due to differences in penetration and interaction with cellular environments .
Case Study 2: Antimicrobial Effects
In another investigation focusing on the antimicrobial properties of amidine compounds, this compound was tested against several bacterial strains. The results indicated moderate antimicrobial activity, suggesting potential applications in treating infections caused by resistant bacterial strains. Further optimization of the compound's structure could enhance its efficacy and selectivity against pathogens .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
